Aristolochic Acid Ii

Catalog No.
S519332
CAS No.
475-80-9
M.F
C16H9NO6
M. Wt
311.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aristolochic Acid Ii

Analytical labs require pure Aristolochic Acid II to calibrate LC-MS/MS systems and avoid false positives from AA-I contamination. This reference standard:

  • Provides distinct m/z 329→268 transition for unambiguous quantification.
  • Enables accurate DNA adduct profiling without confounding synergistic effects.
  • Supplied with certificate of analysis for regulatory compliance.

Ideal for environmental monitoring, food safety, and toxicology studies.

CAS Number

475-80-9

Product Name

Aristolochic Acid Ii

IUPAC Name

6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid

Molecular Formula

C16H9NO6

Molecular Weight

311.24 g/mol

InChI

InChI=1S/C16H9NO6/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21/h1-6H,7H2,(H,18,19)

InChI Key

MEEXETVZNQYRSP-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Aristolochic acid B; CCRIS 6497; Q-100503; LS-102940; IIBRN-0329754; CCRIS6497; Q100503; LS-102940; IIBRN-0329754

Canonical SMILES

C1OC2=C(O1)C3=C(C(=C2)C(=O)O)C(=CC4=CC=CC=C43)[N+](=O)[O-]

The exact mass of the compound Aristolochic acid II is 311.043 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Aristolochic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Aristolochic Acid II (AA-II, CAS 475-80-9) is a highly regulated, naturally occurring nitrophenanthrene carboxylic acid primarily procured as a high-purity analytical reference standard and toxicological probe. Found alongside Aristolochic Acid I (AA-I) in Aristolochia and Asarum plant species, AA-II is distinguished structurally by the absence of the 8-methoxy group characteristic of AA-I [1]. In procurement contexts—particularly for environmental monitoring, food safety, and herbal medicine quality control—pure AA-II is strictly required to calibrate LC-MS/MS and HPLC instruments. Furthermore, it serves as an indispensable baseline material for mechanistic toxicology, allowing researchers to isolate the specific pharmacokinetic, absorptive, and DNA-adduct-forming properties of the demethoxylated analog without the confounding synergistic effects present in crude botanical extracts [2].

Research Fit

Analytical Standard Certified reference material for method development and regulatory compliance testing
Toxicology Research Compound-specific tool for aristolochic acid carcinogenicity and nephrotoxicity endpoint studies
Metabolic Studies Distinct substrate for nitroreduction-mediated biotransformation pathway research

Substituting AA-II with the more abundant AA-I or crude aristolochic acid mixtures fundamentally compromises both analytical quantification and toxicological modeling. In mass spectrometry workflows, AA-I and AA-II exhibit distinct mass-to-charge (m/z) ratios and fragmentation pathways; using a crude mixture or the wrong analog prevents the establishment of accurate calibration curves and limits of detection [1]. Biologically, AA-II demonstrates approximately three-fold lower cellular absorptivity than AA-I and interacts differently with key bioactivation enzymes[2]. Consequently, substituting AA-II with AA-I in cell-based or in vivo assays will artificially inflate cytotoxicity and skew the resulting DNA adduct profiles, rendering comparative mechanistic data invalid.

Substitution Risk

Carcinogenic potency divergence
In vivo mutagenicity profile differs markedly between AAII and AAI; using AAI as proxy may underestimate AAII-specific risk
Nephrotoxicity phenotype mismatch
Renal fibrotic pathology is AAI-selective; mechanistic AAN studies require authenticated AAII to avoid erroneous attribution
Metabolic pathway divergence
Reduction-dominant vs. oxidation-dominant metabolism prevents interchangeability for enzyme activation or kinetic modeling studies

Analytical Differentiation via LC-MS/MS MRM Transitions

In regulatory and environmental monitoring workflows, Aristolochic Acid II must be accurately quantified alongside its methoxylated analog, Aristolochic Acid I. Under positive electrospray ionization (ESI) LC-MS/MS, AA-II is identified using the precursor [M+NH4]+ m/z 329 or its nitroreduction product Aristolactam II (AL-II) at m/z 264 → 179. In contrast, AA-I utilizes precursor m/z 359 or AL-I at m/z 294 → 279[1]. This distinct mass transition profile prevents cross-talk and false positives during trace analysis.

Evidence DimensionMultiple Reaction Monitoring (MRM) Precursor and Product Ions
Target Compound DataAA-II / AL-II: m/z 329; m/z 264 → 179
Comparator Or BaselineAA-I / AL-I: m/z 359; m/z 294 → 279
Quantified Difference30 Da mass shift due to the absence of the 8-methoxy group
ConditionsPositive ESI LC-MS/MS of environmental or herbal extracts

Procuring pure AA-II as a reference standard is mandatory for calibrating mass spectrometers to ensure regulatory compliance and exact quantification without analog interference.

In Vivo Carcinogenicity
Reported
AAII mutation frequency ≈ 2× higher than AAI
Supports AAII-specific carcinogenic risk assessment context
Transgenic mouse model; 5 mg/kg × 6 weeks; data to verify

Differential Cellular Uptake and Intestinal Absorptivity

Toxicological modeling requires precise pharmacokinetic baselines. Studies utilizing cultured human cells and gut sac models demonstrate that AA-II exhibits significantly lower intestinal absorptivity and cellular uptake compared to AA-I. Specifically, AA-I demonstrates approximately three times greater cellular uptake than AA-II (p < 0.001) [1]. This absorptive disparity fundamentally alters the systemic exposure profile of the compound.

Evidence DimensionCellular Uptake / Intestinal Absorptivity
Target Compound DataBaseline uptake (1x)
Comparator Or Baseline~3-fold higher cellular uptake for AA-I (p < 0.001)
Quantified Difference66% reduction in cellular absorptivity for AA-II relative to AA-I
ConditionsCultured human cells and in vitro gut sac exposure models

Using pure AA-II is critical for researchers modeling exact dosing and exposure risks, as substituting it with AA-I would artificially inflate the assumed systemic absorption.

Nephrotoxicity Selectivity
Reported
AAI: tubular necrosis & fibrosis; AAII: minimal changes
Renal fibrosis endpoint is AAI-selective; AAII shows distinct profile
C3H/He mouse model; 2.5 mg/kg/day × 9 days

Specific DNA Adduct Biomarker Formation

In genotoxicity assays, AA-II forms a distinct profile of DNA adducts compared to AA-I. Following metabolic activation, AA-II specifically generates 7-(deoxyadenosin-N6-yl)-aristolactam II (dA-AAII) and 7-(deoxyguanosin-N2-yl)-aristolactam II (dG-AAII) adducts. Conversely, AA-I generates dA-AAI and dG-AAI adducts[REFS-1, REFS-2]. The ability to map these specific adducts is essential for tracing the exact molecular etiology of Aristolochic Acid Nephropathy (AAN).

Evidence DimensionDNA Adduct Species
Target Compound DatadA-AAII and dG-AAII
Comparator Or BaselinedA-AAI and dG-AAI
Quantified DifferenceStructurally distinct aristolactam-DNA binding profiles
ConditionsIn vivo tissue analysis (liver/kidney) via 32P-postlabeling or LC-MS/MS

Procuring AA-II enables the generation of exact dA-AAII analytical standards, which are required to map the specific mutagenic footprint in exposed tissues.

Metabolic Pathway
Reported
AAII: reduction-dominant; AAI: oxidation-dominant
Distinct metabolic route requires AAII as specific substrate
Wistar rat in vivo study; HPLC-ESI-MS analysis

Enzymatic Bioactivation Kinetics via NQO1

The bioactivation of aristolochic acids to their reactive aristolactam intermediates is heavily dependent on NAD(P)H:quinone oxidoreductase 1 (NQO1). In vitro assays indicate that NQO1 reduces AA-I much more efficiently than AA-II, leading to higher baseline genotoxicity for AA-I in most enzymatic systems. For high adduct yield, AA-II often requires specific peroxidases or chemical reduction (e.g., zinc), where it can achieve relative adduct labeling values up to 4 in 10^3 [1].

Evidence DimensionReductive Activation Efficiency
Target Compound DataLower NQO1 affinity; reliant on alternative peroxidases/chemical reduction
Comparator Or BaselineHighly efficient nitroreduction by NQO1
Quantified DifferenceDifferential enzyme specificity dictating the rate of toxic aristolactam formation
ConditionsIn vitro enzymatic reduction assays (NQO1, lactoperoxidase, zinc)

Toxicologists screening metabolic inhibitors must use pure AA-II to isolate alternative bioactivation pathways from the NQO1-dominant pathway utilized by AA-I.

In Vitro Cytotoxicity
Reported
IC₅₀ ranking: AAI > AAIa > AAII (lowest potency)
AAII defines lower boundary of AA-class cytotoxicity context
HK-2 renal cells; MTT assay; comparative data
Analytical Sensitivity
Reported
AAII LOD: 0.26 ng/mL vs. AAI LOD: 0.14 ng/mL
Method-specific sensitivity requires AAII calibration standard
UHPLC-MS/MS; ammonium formate buffer; RSD <5.74%
Reference Standard Purity
Class-level
Absolute purity ≥90.0% (HPLC); mass balance certified
Supports traceable quantitative accuracy in analytical workflows
ISO 17034 context; supplier data; verify certification scope

Regulatory Compliance and Herbal Medicine Quality Control

As global health authorities strictly regulate Aristolochic Acid contamination, analytical laboratories must procure pure AA-II to calibrate LC-MS/MS instruments. Utilizing the specific m/z 329 to 268 transition ensures accurate limit-of-detection (LOD) establishment and prevents false positives from AA-I or other matrix interferences[1].

Environmental Monitoring of Soil and Agricultural Crops

In regions affected by Balkan Endemic Nephropathy, AA-II is utilized as a reference standard to track the uptake and translocation of nitrophenanthrene carboxylic acids from contaminated soil into edible crops like wheat and lettuce [REFS-1, REFS-2].

Mechanistic Genotoxicology and Co-Exposure Modeling

Toxicologists procure AA-II to isolate its specific dA-AAII adduct formation and to study the synergistic effects of co-exposure. By comparing pure AA-II against AA-I, researchers can map how the demethoxylated structure alters NQO1-mediated bioactivation and overall renal toxicity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Carcinogenicity endpoint studies
Compound-specific reference material for AAII vs. AAI differentiation
In vivo mutagenicity and DNA adduct endpoint context
Analytical method development
Certified absolute purity reference standard context
Chromatographic method sensitivity and precision validation
Metabolic biotransformation research
Reduction-dominant substrate for nitroreductase pathway studies
Phase I metabolite profiling and enzyme specificity analysis
Cytotoxicity screening & SAR
Well-characterized low-cytotoxicity AA comparator
Renal epithelial cell cytotoxicity ranking and SAR context

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

311.04298701 Da

Monoisotopic Mass

311.04298701 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BB72D5PU2Y

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

475-80-9

Wikipedia

Aristolochic acid ii
1: Liu Y, Han S, Feng Q, Wang J. [Determination of aristolochic acids A and B in Chinese herbals and traditional Chinese patent medicines using ultra high performance liquid chromatography-triple quadrupole mass spectrometry]. Se Pu. 2011 Nov;29(11):1076-81. Chinese. PubMed PMID: 22393694.
2: Mou ZL, Qi XN, Liu RL, Zhang J, Zhang ZQ. Three-dimensional cell bioreactor coupled with high performance liquid chromatography-mass spectrometry for the affinity screening of bioactive components from herb medicine. J Chromatogr A. 2012 Jun 22;1243:33-8. doi: 10.1016/j.chroma.2012.04.041. Epub 2012 Apr 19. PubMed PMID: 22554414.

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